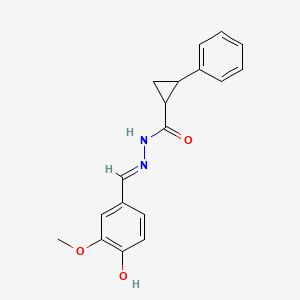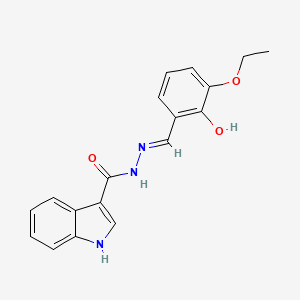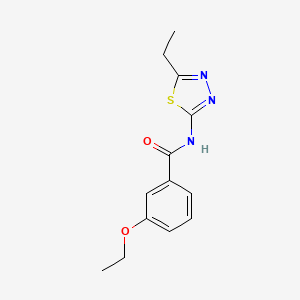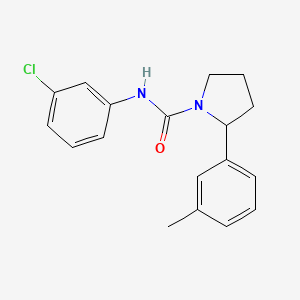![molecular formula C22H36N2O B6034310 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6034310.png)
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors. These receptors play a vital role in cognitive function, memory, and learning. PNU-282987 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol selectively binds to and activates α7 nicotinic acetylcholine receptors, which are predominantly expressed in the brain. Activation of these receptors leads to an influx of calcium ions into the neuron, which triggers the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. This neurotransmitter release is essential for cognitive function, memory, and learning.
Biochemical and Physiological Effects:
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to have anti-inflammatory and neuroprotective effects in the brain. Additionally, 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to increase the release of dopamine in the brain, which may be responsible for its potential therapeutic effects in schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its selectivity for α7 nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to other agonists. However, one limitation is its hydrophilic nature, which may limit its ability to cross the blood-brain barrier.
Direcciones Futuras
Future research on 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies could investigate the optimal dosing and administration of 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, as well as its potential side effects. Finally, research could focus on developing more potent and selective agonists of α7 nicotinic acetylcholine receptors for therapeutic use.
Métodos De Síntesis
The synthesis of 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol involves the reaction of 1-(cyclohexylmethyl)-4-(3-phenylpropyl)piperazine with ethylene oxide in the presence of potassium hydroxide. The resulting product is then treated with hydrogen chloride gas to obtain 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in its hydrochloride salt form.
Aplicaciones Científicas De Investigación
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Additionally, 2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory and neuroprotective effects in the brain.
Propiedades
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O/c25-17-13-22-19-23(14-7-12-20-8-3-1-4-9-20)15-16-24(22)18-21-10-5-2-6-11-21/h1,3-4,8-9,21-22,25H,2,5-7,10-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLREAWVTLVBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![N,N'-[(2,5-dimethyl-3,4-thienediyl)bis(methylene)]di(2-butanamine) dihydrochloride](/img/structure/B6034238.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)

![6-acetyl-2-(4-pyridinyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-3-amine](/img/structure/B6034253.png)
![N'-[1-(4-methyl-3-cyclohexen-1-yl)ethylidene]methanesulfonohydrazide](/img/structure/B6034260.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methoxy-3-methylbenzamide](/img/structure/B6034276.png)


![N~1~-(3-bromophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6034301.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)

![N~1~-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-propylphenyl)ethyl]glycinamide](/img/structure/B6034329.png)